A Senior Application Scientist's In-Depth Technical Guide to 6-Bromo-2-fluoro-3-methoxyphenylboronic acid
A Senior Application Scientist's In-Depth Technical Guide to 6-Bromo-2-fluoro-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
6-Bromo-2-fluoro-3-methoxyphenylboronic acid, bearing the CAS Number 871126-17-9 , is a highly functionalized arylboronic acid that has emerged as a valuable reagent in contemporary organic synthesis, particularly within the realm of drug discovery and development.[1][2][3] Its unique substitution pattern—a bromine atom, a fluorine atom, and a methoxy group strategically positioned on the phenyl ring—offers a trifecta of synthetic handles and modulating electronic properties. This guide, curated from the perspective of a senior application scientist, aims to provide a comprehensive technical overview of this compound, delving into its synthesis, properties, and, most critically, its application in the construction of complex molecular architectures of therapeutic interest. We will explore the causality behind its utility, focusing on its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and provide actionable protocols for its successful implementation in the laboratory.
Chemical Identity and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe use in any synthetic endeavor. The key identifiers and physicochemical characteristics of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 871126-17-9 | , |
| Molecular Formula | C₇H₇BBrFO₃ | |
| Molecular Weight | 248.84 g/mol | |
| Synonyms | 6-Bromo-2-fluoro-3-methoxybenzeneboronic acid | |
| Appearance | White to off-white solid | Generic Material Safety Data Sheet |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | Generic Material Safety Data Sheet |
Synthesis of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid: A Methodological Deep Dive
The logical workflow for such a synthesis is as follows:
Figure 1: General synthetic workflow for 6-Bromo-2-fluoro-3-methoxyphenylboronic acid.
Experimental Protocol: Synthesis of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid
This protocol is adapted from established methods for the synthesis of similar substituted phenylboronic acids.[4]
Materials:
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1-Bromo-3-fluoro-2-methoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-3-fluoro-2-methoxybenzene and anhydrous THF under a nitrogen atmosphere.
-
Litiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The methoxy group directs the lithiation to the ortho position (C6).
-
Borylation: Trimethyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to yield pure 6-bromo-2-fluoro-3-methoxyphenylboronic acid.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The paramount application of 6-Bromo-2-fluoro-3-methoxyphenylboronic acid lies in its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: A palladium(0) complex reacts with an aryl or vinyl halide (or triflate) to form an organopalladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.[5][6][7]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: The Quest for Kinase Inhibitors
The polysubstituted nature of 6-bromo-2-fluoro-3-methoxyphenylboronic acid makes it an attractive building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. While a specific, publicly disclosed drug candidate synthesized using this exact reagent is not readily identifiable, its structural motifs are prevalent in a class of therapeutics known as protein kinase inhibitors.
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[8] Their dysregulation is implicated in numerous diseases, most notably cancer.[8] Consequently, the development of small molecule inhibitors of protein kinases is a major focus of modern drug discovery. Many of these inhibitors feature a biaryl core, which is efficiently constructed via the Suzuki-Miyaura coupling.
The fluorine and methoxy substituents on 6-bromo-2-fluoro-3-methoxyphenylboronic acid can serve to modulate the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. For instance, the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and also serve as a key interaction point with the target protein. The bromine atom provides a further point for diversification, allowing for subsequent cross-coupling reactions to build even more complex structures.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of 6-bromo-2-fluoro-3-methoxyphenylboronic acid with a generic aryl bromide. This protocol is based on well-established procedures in the scientific literature.[9]
Materials:
-
6-Bromo-2-fluoro-3-methoxyphenylboronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask is added 6-bromo-2-fluoro-3-methoxyphenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography to afford the desired biaryl product.
Spectroscopic Data
While a publicly available, citable spectrum for 6-Bromo-2-fluoro-3-methoxyphenylboronic acid is not readily found, representative NMR data for similar substituted phenylboronic acids can provide an expected range for chemical shifts.
Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
Aromatic Protons: Two doublets or multiplets in the range of 6.8 - 7.5 ppm.
-
Methoxy Protons: A singlet around 3.8 - 4.0 ppm.
-
Boronic Acid Protons: A broad singlet around 8.0 - 8.5 ppm (exchangeable with D₂O).
Expected ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):
-
Aromatic Carbons: Multiple signals in the range of 110 - 160 ppm. The carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.
-
Methoxy Carbon: A signal around 55 - 60 ppm.
Conclusion and Future Outlook
6-Bromo-2-fluoro-3-methoxyphenylboronic acid is a testament to the enabling power of synthetic chemistry in modern drug discovery. Its carefully orchestrated array of functional groups provides a versatile platform for the construction of novel, complex, and potentially therapeutic molecules. The continued exploration of its reactivity, particularly in the context of developing selective kinase inhibitors and other targeted therapies, will undoubtedly lead to new and exciting advances in medicinal chemistry. As a senior application scientist, I can attest to the growing demand for such highly functionalized building blocks, and I anticipate that 6-bromo-2-fluoro-3-methoxyphenylboronic acid will continue to be a valuable tool in the arsenal of synthetic and medicinal chemists for years to come.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. Accessed January 4, 2026.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts Website.
- Hong, D., et al. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
- Thomas, A. A., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv (2020).
- Denmark, S. E. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society.
- NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, March 29, 2025.
- Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. CORE.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
- BLDpharm. 871126-17-9|(6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid. BLDpharm Website. Accessed January 4, 2026.
- Hocek, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Aryl- and Alkenylpurines. Synthesis, 2001(11), 1704-1710.
- University of Wisconsin-Madison Chemistry. Experiment 14: Suzuki Coupling. UW-Madison Chemistry Website. May 4, 2025.
- Synthesis of Protein Kinase Inhibitors.
- BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3,4-trifluoroaniline. BenchChem Website.
- VSNCHEM. VB10114 6-Bromo-2-fluoro-3-methoxyphenylboronic acid. VSNCHEM Website. Accessed January 4, 2026.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. August 12, 2025.
- Parchem. 6-Bromo-2-fluoro-3-methoxybenzeneboronic acid (Cas 871126-17-9). Parchem Website. Accessed January 4, 2026.
- Parchem. 6-Bromo-2-Fluoro-3-Methoxyphenylboronic Acid (Cas 871126-17-9). Parchem Website. Accessed January 4, 2026.
- PubChem. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. PubChem Website. Accessed January 4, 2026.
- U.S. Patent 8,822,730 B2. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Muthadi, S., et al. 1 H NMR of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one...
- Bain, J., et al. The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315 (2007).
- Site-Specific CH Chalcogenation of Quinoxalin-2(1H)
- ChemicalBook. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum. ChemicalBook Website. Accessed January 4, 2026.
Sources
- 1. 6-Bromo-2-fluoro-3-methoxyphenylboronic acid | VSNCHEM [vsnchem.com]
- 2. parchem.com [parchem.com]
- 3. parchem.com [parchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. scispace.com [scispace.com]




